6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to improve yield and purity .
Chemical Reactions Analysis
6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or dichlorophenyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body . It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells . The pathways involved in its action include the inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of substituents and its potent biological activities . Similar compounds include other pyrazolo[3,4-d]pyrimidines with different substituents, such as 7-(3-chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine and 7-(3-hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine . These compounds also exhibit biological activities but may differ in their potency and specificity .
Properties
Molecular Formula |
C19H12Cl2N4O2S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N4O2S/c20-14-7-6-11(8-15(14)21)16(26)10-28-19-23-17-13(9-22-24-17)18(27)25(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24) |
InChI Key |
ABRDWLBAPZXIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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